molecular formula C11H16F3NSi B8320011 4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine

4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine

Cat. No. B8320011
M. Wt: 247.33 g/mol
InChI Key: WCJQVAUBNMQVNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine is a useful research compound. Its molecular formula is C11H16F3NSi and its molecular weight is 247.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Tert-butyldimethylsilyl)-2,3,5-trifluoropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H16F3NSi

Molecular Weight

247.33 g/mol

IUPAC Name

tert-butyl-dimethyl-(2,3,5-trifluoropyridin-4-yl)silane

InChI

InChI=1S/C11H16F3NSi/c1-11(2,3)16(4,5)9-7(12)6-15-10(14)8(9)13/h6H,1-5H3

InChI Key

WCJQVAUBNMQVNR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=C(C(=NC=C1F)F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

n-BuLi (41.09 mL of 1.6 M, 65.75 mmol) was added dropwise to a solution of diisopropylamine (6.919 g, 9.583 mL, 68.38 mmol) in THF (130 mL), cooled to −5° C. (under N2). After stirring for 15 min, the reaction mixture was cooled down to −78° C. 2,3,5-Trifluoropyridine (7 g, 52.60 mmol) was added dropwise to the reaction mixture which was stirred for 45 min. A solution of tert-butyl-chloro-dimethyl-silane (10.31 g, 68.38 mmol) in THF (15 mL) was added to the reaction mixture. The reaction mixture was stirred at −78° C. for 2 hours. It was quenched with a saturated ammonium chloride aqueous solution (˜50 ml). The reaction mixture was partitioned between ethyl acetate and a saturated sodium bicarbonate aqueous solution. The aqueous was extracted with ethyl acetate twice. The combined organics were washed with brine. The organic was dried over magnesium sulfate and concentrated in vacuo after filtration. The crude mixture was purified on silica gel, eluting with petrol ether/ethyl acetate 0 to 20% to afford the title compound as a pale yellow solid (11.8 g, 90%). 1H NMR (CDCl3) 0.34 (6H, s), 0.87 (9H, s), 7.71 (1H, s).
Quantity
41.09 mL
Type
reactant
Reaction Step One
Quantity
9.583 mL
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reactant
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Name
Quantity
130 mL
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solvent
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Name
Quantity
0 (± 1) mol
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reactant
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Quantity
7 g
Type
reactant
Reaction Step Three
Quantity
10.31 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
90%

Synthesis routes and methods II

Procedure details

A solution of diisopropylamine (98.85 g, 136.9 mL, 976.9 mmol) in THF (1.350 L) was cooled to −65° C. n-BuLi (2.5 M in hexanes) (375.8 mL of 2.5 M, 939.4 mmol) was added dropwise via cannula over 1 h at such a rate as to maintain reaction temperature below −60° C. Once the addition was complete the cooling bath was removed and the reaction mixture was allowed to warm up to 0° C. The reaction mixture was stirred for 15 min at 0° C., then re-cooled to −78° C. 2,3,5-trifluoropyridine (100 g, 751.5 mmol) was added dropwise via cannula over 20 min at such a rate to maintain the reaction temperature below −69° C. The reaction mixture was stirred for 45 min at −78° C. during which time the solution turned orange brown. A solution of tert-butyl-chloro-dimethyl-silane (147.2 g, 976.9 mmol) in THF (150 mL) was then added via cannula over 30 min. The reaction mixture was stirred at −78° C. for 90 minutes during which time the solution darkened. Lc/Ms after this time indicated that the reaction was complete. A saturated ammonium chloride solution (300 ml) was then added and mixture was allowed to warm up to RT. The reaction mixture was diluted with water (100 ml) and extracted with EtOAc (1.5 L then 2×500 ml). The combined organics were washed with saturated NaHCO (500 ml) and brine (400 ml). The crude mixture was partially concentrated in vacuo, dried over magnesium sulfate, filtered and concentrated in vacuo to an oil. The crude was purified by flash chromatography (CombiFlash Companion XL, 1.5 kg column, 0-20% ethyl acetate in petroleum ether). This afforded the title compound as a colourless oil (136.2 g, 73%); 1H NMR (CDCl3) 0.34 (6H, s), 0.89 (9H, s), 7.73 (1H, s); MS ES(+) 248.25 (M+1).
Quantity
136.9 mL
Type
reactant
Reaction Step One
Quantity
375.8 mL
Type
reactant
Reaction Step One
Name
Quantity
1.35 L
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
147.2 g
Type
reactant
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
73%

Synthesis routes and methods III

Procedure details

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